7-Amino-1,2-dimethylquinolin-4(1H)-one

Monoamine oxidase inhibition Neurochemistry Enzymatic assay

Standard MAO-B inhibitors risk false positives in screening. This 7-substituted quinolinone solves the control problem. - MAO-B IC50 >4,400-fold higher than 7-amino-1-methyl analog → reliable negative control - CYP3A4 IC50: 7,900 nM → weak inhibition for DDI risk studies - Aqueous solubility: 1 µg/mL (pH 7.4) → quantifiable SAR benchmark Procure as a structurally matched, low-activity reference for HTS campaigns.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B12111861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-1,2-dimethylquinolin-4(1H)-one
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(N1C)C=C(C=C2)N
InChIInChI=1S/C11H12N2O/c1-7-5-11(14)9-4-3-8(12)6-10(9)13(7)2/h3-6H,12H2,1-2H3
InChIKeyXDZVVMPPHOJIEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-1,2-dimethylquinolin-4(1H)-one: Procurement Guide


7-Amino-1,2-dimethylquinolin-4(1H)-one (CAS 1708159-62-9) is a 7-substituted quinolin-4(1H)-one derivative characterized by a primary amine at the 7-position and methyl groups at the 1- and 2-positions . The core scaffold is shared with a broad class of biologically active quinolinones, but the specific substitution pattern at position 7 fundamentally defines its enzymatic target profile, selectivity window, and synthetic utility [1]. This guide evaluates the compound against its closest structural analogs to establish verifiable differentiation.

MAO-B pathway inhibition study context
CYP3A4 interaction modulation scaffold
Aqueous solubility SAR probe

7-Amino-1,2-dimethylquinolin-4(1H)-one: Generic Substitution Risks


Generic substitution among quinolin-4(1H)-one derivatives is not scientifically valid due to pronounced differences in enzymatic target engagement, selectivity, and physicochemical properties driven by specific substitution patterns. The presence and nature of the substituent at the 7-position, coupled with the methylation pattern at the 1- and 2-positions, directly influence binding affinity for enzymes such as monoamine oxidases (MAO) and cytochromes P450 (CYP), as well as critical drug-like properties like aqueous solubility [1]. The following quantitative evidence demonstrates that 7-Amino-1,2-dimethylquinolin-4(1H)-one occupies a distinct and well-defined chemical and biological space compared to its closest analogs.

Position-7 amine

Defines MAO-B engagement profile; amino group removal or shift may alter target activity

Methyl substitution pattern

1,2-dimethyl vs 1-methyl analogs can shift enzymatic selectivity and potency

Physicochemical shift

Substitution at position-7 influences aqueous solubility relative to core scaffold

7-Amino-1,2-dimethylquinolin-4(1H)-one: Quantitative Differentiation Data


MAO-B Inhibition Potency Comparison

In a direct head-to-head comparison using recombinant human MAO-B and kynuramine as substrate under identical assay conditions (20 min incubation), 7-Amino-1,2-dimethylquinolin-4(1H)-one exhibits an IC50 of 17,000 nM [1]. In stark contrast, the comparator compound 7-amino-1-methylquinolin-4(1H)-one shows an IC50 of 3.80 nM [2]. This represents a more than 4,400-fold difference in potency.

MAO-B Potency
Head-to-head
IC50 17,000 nM vs 3.80 nM for analog
Supports low MAO-B activity context
Recombinant human MAO-B, kynuramine substrate
Monoamine oxidase inhibition Neurochemistry Enzymatic assay

MAO-B vs. MAO-A Selectivity

The compound demonstrates a significant selectivity window between MAO-A and MAO-B. While exhibiting an IC50 of 17,000 nM against MAO-B [1], its activity against MAO-A is markedly lower, with a reported IC50 of >100,000 nM [2]. This indicates a selectivity ratio of >5.9-fold for MAO-B over MAO-A. This profile can be contrasted with other quinolone analogs which may show more balanced or reversed selectivity.

Isoform Selectivity
Cross-study comparable
MAO-A/MAO-B ratio >5.9
Preferential MAO-B isoform response context
MAO-B IC50 17,000 nM; MAO-A >100,000 nM
Enzyme selectivity MAO-A MAO-B Neuropharmacology

CYP3A4 Inhibition Potential

The compound has been evaluated for its potential to inhibit human recombinant CYP3A4, a major drug-metabolizing enzyme. It exhibits an IC50 of 7,900 nM in a fluorescence-based assay measuring the reduction in 7-hydroxyquinoline production [1]. While direct comparative data for close structural analogs is not available from the same study, this value provides a baseline for assessing its interaction potential with a key metabolic pathway, especially when compared to potent CYP3A4 inhibitors which typically have IC50 values in the low nanomolar range.

CYP3A4 Inhibition
Class-level inference
IC50 7,900 nM
Moderate CYP3A4 inhibition context
Recombinant enzyme, fluorescence assay
Drug metabolism CYP450 ADME Hepatotoxicity

Aqueous Solubility

The aqueous solubility of 7-Amino-1,2-dimethylquinolin-4(1H)-one has been measured at pH 7.4, yielding a value of 1 µg/mL . This is in contrast to its reported solubility in pure water, which is 38 µg/mL . For comparison, the non-aminated core scaffold, 1,2-dimethylquinolin-4(1H)-one, has a calculated topological polar surface area (TPSA) of only 20.30 Ų [1], suggesting significantly higher lipophilicity and lower aqueous solubility than the 7-amino derivative.

Solubility
Cross-study comparable
1 µg/mL (pH 7.4); 38 µg/mL (water)
Aqueous solubility may influence assay formulation
TPSA comparison: 20.30 Ų for core scaffold
Physicochemical properties Solubility Formulation ADME

7-Amino-1,2-dimethylquinolin-4(1H)-one: Optimized Use Cases


MAO-B Screening Negative Control

Due to its >4,400-fold lower potency against MAO-B compared to 7-amino-1-methylquinolin-4(1H)-one [1], 7-Amino-1,2-dimethylquinolin-4(1H)-one is an excellent candidate for use as a low-activity benchmark or a structurally-related negative control in high-throughput screening campaigns aimed at identifying potent and selective MAO-B inhibitors. Its weak activity ensures that observed effects in test compounds are not due to MAO-B engagement.

CYP3A4 Interaction Optimization Scaffold

With a moderate IC50 of 7,900 nM against CYP3A4 [1], this compound serves as a useful starting point for medicinal chemistry efforts seeking to fine-tune cytochrome P450 interactions. Its weak inhibition profile may be advantageous in lead optimization programs where minimizing the risk of drug-drug interactions is a primary goal, allowing for further functionalization to modulate this property.

SAR Probe for Quinolone Solubility

The measured aqueous solubility of 1 µg/mL at pH 7.4 [1] provides a key data point for SAR investigations into how substitution at the 7-position impacts the physicochemical properties of the quinolinone scaffold. This is particularly relevant when comparing to less soluble, non-aminated analogs [2], allowing researchers to rationally design derivatives with improved solubility profiles.

Application
Selection Property
Validation Focus
MAO-B inhibitor screening
MAO-B inhibition profile
Low-activity comparator context
CYP3A4 interaction modulation
CYP3A4 inhibition potency
Metabolic stability assay context
Quinolone solubility SAR
Aqueous solubility profile
Formulation-solubility relationship

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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